
2-(Naphthalen-2-yl)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Naphthalen-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 90299-04-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 1-methyl-1-(2-naphthyl)ethylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-2-yl)propan-2-amine” is represented by the linear formula C13H15N . The InChI code for this compound is 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“2-(Naphthalen-2-yl)propan-2-amine” is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
Naphthalene derivatives, including compounds similar to 2-(Naphthalen-2-yl)propan-2-amine hydrochloride, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors, exhibiting potential in developing anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being investigated for potential applications in real-time detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong, Addla, Lv, & Zhou, 2016).
Environmental Studies
Studies have also focused on the environmental impact of naphthalene compounds, evaluating their sources, exposure, and effects in both indoor and outdoor environments. For example, combustion processes have been identified as key sources of airborne emissions of naphthalene, contributing to environmental pollution and raising health concerns (Jia & Batterman, 2010). Another aspect of environmental research has been the investigation into the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, highlighting the crucial role of microbial degradation in the ecological recovery of PAH-contaminated sites (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Analytical and Environmental Chemistry
The analytical procedures for evaluating polychlorinated naphthalenes in human and environmental matrices have been reviewed, emphasizing the toxicity, persistence, bioaccumulation, and potential for long-range transport of these compounds. This review also discussed different analytical methods for assessing polychlorinated naphthalenes in various environmental samples, underscoring the need for continuous monitoring of these toxic congeners (Agunbiade, Adeniji, Okoh, & Okoh, 2020).
Corrosion Inhibition
The use of naphthalene derivatives as corrosion inhibitors has been highlighted in a review focusing on phthalocyanine and naphthalocyanine compounds. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as effective anticorrosive materials in various metal/electrolyte systems (Verma, Ebenso, Quraishi, & Rhee, 2021).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
2-naphthalen-2-ylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPCHJRWWPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)propan-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

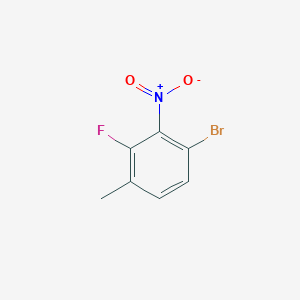
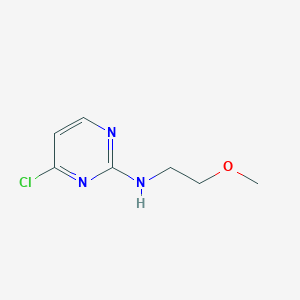
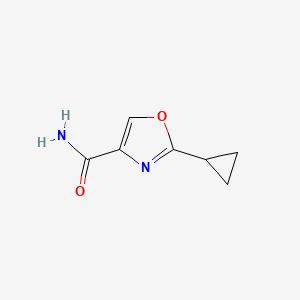
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
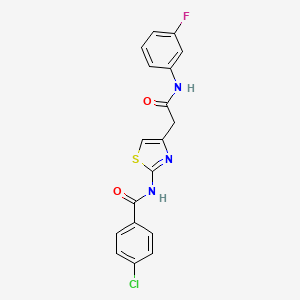
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
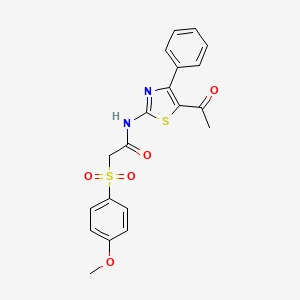

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
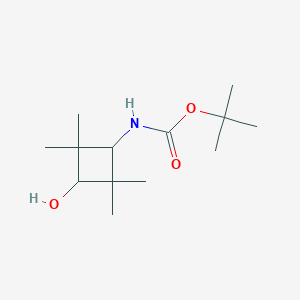
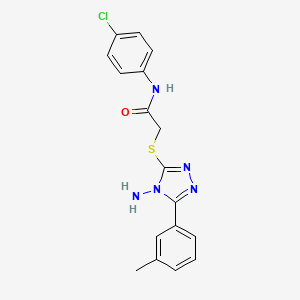
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)